Mizagliflozin, also known as DSP-3235, KGA-3235, GSK-1614235, is a sodium-glucose transporter inhibitor. It is expected to improve postprandial hyperglycemia by suppressing glucose absorption from the intestine with a novel mechanism of action different from that of conventional alpha-glucosidase inhibitors. Mizagliflozin blocks intestinal glucose absorption and reduce GIP secretion in rats and humans, suggesting SGLT1 glucose transport is critical for GIP release.
Mechanism of Action
Mizagliflozin exerts its effects by selectively inhibiting SGLT1 in the intestinal lumen [, ]. SGLT1 is responsible for the active transport of glucose and galactose across the intestinal brush border membrane into enterocytes. By inhibiting SGLT1, mizagliflozin reduces intestinal glucose absorption []. This mechanism leads to a decrease in postprandial glucose levels and may influence insulin secretion [].
Applications
Chronic Constipation: Mizagliflozin has been investigated for its potential in treating chronic constipation. By inhibiting SGLT1, it increases the water content in the intestinal lumen, leading to softer stools and increased stool frequency []. Studies in animal models of constipation have demonstrated its efficacy in increasing fecal wet weight, similar to the effects of lubiprostone, a current treatment for chronic constipation [].
Post-Bariatric Hypoglycemia: Preliminary research suggests that mizagliflozin may be beneficial in managing post-bariatric hypoglycemia (PBH) []. By reducing intestinal glucose absorption, mizagliflozin can potentially mitigate the rapid rise and subsequent crash in blood glucose levels often experienced by individuals after bariatric surgery.
Vascular Cognitive Impairment: Studies have shown that mizagliflozin might improve vascular cognitive impairment associated with chronic hypoperfusion and small vessel disease [, ]. Although the exact mechanisms are not fully understood, research suggests that it may involve inhibiting neural SGLT1, potentially reducing neuronal damage and improving cognitive function [, ].
Diabetic Cardiomyopathy: Emerging research suggests a potential role for mizagliflozin in attenuating diabetic cardiomyopathy (DCM) []. Studies have observed increased SGLT1 levels in DCM patients, and inhibiting SGLT1 with mizagliflozin appears to reduce apoptosis in cardiomyocytes exposed to high glucose concentrations []. This effect may involve modulation of the JNK and p38 signaling pathways, which are implicated in cardiac cell death and hypertrophy [].
Hyperglycemia Ischemia Reperfusion Injury: Research indicates that SGLT1 may play a role in exacerbating myocardial infarction during hyperglycemic conditions [, , ]. In animal models, mizagliflozin administration during reperfusion following ischemia reduced infarct size, particularly in the presence of high glucose levels [, , ]. This protective effect suggests that targeting SGLT1 could be a potential strategy to mitigate myocardial injury associated with hyperglycemia during acute coronary events.
Related Compounds
Phlorizin
Compound Description: Phlorizin is a naturally occurring compound found in the bark of apple trees. It acts as a non-selective inhibitor of sodium-glucose cotransporters (SGLTs), including both SGLT1 and SGLT2. Phlorizin has been shown to reduce glucose absorption in the intestine and kidneys, leading to decreased blood glucose levels [, ]. Additionally, it has been studied for its potential cardioprotective effects and its ability to improve cognitive function in animal models of vascular cognitive impairment [].
Canagliflozin
Compound Description: Canagliflozin is a synthetic SGLT2 inhibitor primarily used for the treatment of type 2 diabetes. It works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and lower blood glucose levels [].
Relevance: While both canagliflozin and mizagliflozin target SGLT proteins, their selectivity profiles differ significantly. Canagliflozin primarily inhibits SGLT2 in the kidneys, while mizagliflozin exhibits high selectivity for SGLT1 in the intestine. Consequently, their pharmacological effects differ, with canagliflozin primarily impacting glucose homeostasis through renal glucose excretion and mizagliflozin targeting intestinal glucose absorption [, ].
KP232
Compound Description: KP232 is the primary metabolite of mizagliflozin. It is formed in the intestine through the cleavage of the glycosidic bond in mizagliflozin. KP232 and its glucuronide conjugate are the major circulating forms of mizagliflozin in plasma [].
Relevance: KP232 is a key metabolite of mizagliflozin, highlighting the metabolic pathway of mizagliflozin in vivo. The formation of KP232 and its subsequent glucuronidation contribute to the low systemic exposure and rapid clearance of mizagliflozin [].
Phloretin
Compound Description: Phloretin is a metabolite of phlorizin and acts as a non-selective blocker of facilitative glucose transporters (GLUTs). These transporters are responsible for glucose transport across cell membranes. Phloretin has been shown to reduce glucose absorption and improve ultrafiltration during peritoneal dialysis in animal models [].
Relevance: While structurally distinct from mizagliflozin, phloretin's ability to block glucose transport highlights an alternative approach to modulating glucose absorption. Unlike mizagliflozin, which targets SGLT1, phloretin acts on GLUTs, demonstrating the involvement of multiple glucose transport mechanisms in the intestine [].
Lubiprostone
Compound Description: Lubiprostone is a medication used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It works by activating chloride channels in the intestine, which increases fluid secretion into the intestinal lumen, softening stools and promoting bowel movements [].
Relevance: Although structurally unrelated to mizagliflozin, lubiprostone serves as a comparator in studies investigating mizagliflozin's potential as a treatment for constipation. Both compounds aim to alleviate constipation but achieve this through distinct mechanisms. Lubiprostone directly enhances intestinal fluid secretion, while mizagliflozin alters osmotic balance in the gut lumen by inhibiting glucose absorption via SGLT1 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-Acetylanonaine may be used with other L-aminoacylated amino acids as a substrate for the identification, differentiation and characterization of aminoacylase(s)/amidohydrolase(s).
Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug form of 6-methoxy naphthalene acetic acid. Nabumetone (5-45 mg/kg) reduces carrageenan-induced edema in rats, as well as UV-induced erythema in guinea pigs (ED50 = 11 mg/kg). It reduces phenyl-p-quinone-induced writhing in mice (ED50 = 152 mg/kg). Nabumetone (50, 100, and 200 mg/kg) reduces endotoxin-induced pyresis in rabbits. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Nabumetone is a naphthylalkanone and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Nabumetone is a prodrug that upon hepatic catalysis converts into the active moiety 6-methoxy-2-naphthylacetic acid (6MNA). 6MNA inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of nabumetone. The formation of thromboxane A2, by thromboxane synthase, is also decreased and results in an inhibition of platelet aggregation. Nabumetone is a long acting nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used in therapy of chronic arthritis. Nabumetone has been linked to rare instances of clinically apparent, idiosyncratic drug induced liver disease. Nabumetone is a methyl ketone that is 2-butanone in which one of the methyl hydrogens at position 4 is replaced by a 6-methoxy-2-naphthyl group. A prodrug that is converted to the active metabolite, 6-methoxy-2-naphthylacetic acid, following oral administration. It is shown to have a slightly lower risk of gastrointestinal side effects than most other non-steroidal anti-inflammatory drugs. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, a cyclooxygenase 2 inhibitor and a prodrug. It is a methoxynaphthalene and a methyl ketone.
Nabitan hydrochloride is discontinued (DEA controlled substance). Nabitan hydrochloride is a synthetic cannabinoid analog that exhibits antiemetic and analgesic effects. The proposed method of action is most likely by binding to and activating the CB1 and CB2 cannabinoid receptors. It has also been shown to reduce intraocular pressure and may be useful in treating glaucoma.